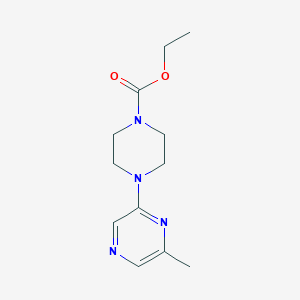![molecular formula C17H19N7 B12244530 6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B12244530.png)
6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III) complexes, and specific solvents to control the reaction pathways .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium (III) complexes, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions . Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole and pyridine rings but lacks the pyrimidine ring.
2,6-di(1H-pyrazol-3-yl)pyridine: Contains two pyrazole rings and a pyridine ring, used in coordination chemistry.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A heat-resistant explosive with a pyrazole ring.
Uniqueness
The uniqueness of 6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine lies in its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and potential applications. Its ability to form stable coordination complexes and its potential as an enzyme inhibitor make it a valuable compound in both chemical and biological research.
Properties
Molecular Formula |
C17H19N7 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N7/c1-2-9-23(8-1)17-14(5-3-6-18-17)12-19-15-11-16(21-13-20-15)24-10-4-7-22-24/h3-7,10-11,13H,1-2,8-9,12H2,(H,19,20,21) |
InChI Key |
SXAAKQJMSLAWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CNC3=CC(=NC=N3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12244447.png)
![2-[5-(2-Phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12244460.png)
![4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12244461.png)
![5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12244466.png)
![1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12244474.png)
![3-cyclopropyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12244480.png)
![1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12244493.png)
![4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B12244499.png)
![N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B12244507.png)

![9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244516.png)
![3-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]pyridine](/img/structure/B12244524.png)
![4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12244537.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12244542.png)
